N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, phenylacetic acid, and thiourea. The synthesis may involve:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Substitution reactions: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidines and related heterocyclic compounds. Examples include:
Thieno[2,3-d]pyrimidines: Known for their kinase inhibitory activity.
Thieno[3,2-d]pyrimidines: Similar core structure but different substituents.
Pyrimidinylthioacetamides: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups and the resulting biological activity. Its methoxyphenyl and thienopyrimidine moieties may confer unique properties compared to other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structure, and biological properties, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
- Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution reactions.
The compound's molecular formula is C22H19N3O3S2, with a molecular weight of 437.5 g/mol. Its structural characteristics have been elucidated using techniques such as IR spectroscopy and single-crystal X-ray diffraction .
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies have demonstrated that related thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds in the phenoxy-N-aroylacetamide class have been reported to possess antimicrobial activity. Specifically, derivatives containing the thienopyrimidine core have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This activity positions it as a potential candidate for treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been investigated through various assays. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-27-16-9-7-14(8-10-16)22-18(25)13-29-21-23-17-11-12-28-19(17)20(26)24(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALUXZWXDWARMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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